molecular formula C7H12N2O B13763298 Bis(2-methylaziridin-1-yl)methanone CAS No. 7259-82-7

Bis(2-methylaziridin-1-yl)methanone

Cat. No.: B13763298
CAS No.: 7259-82-7
M. Wt: 140.18 g/mol
InChI Key: SDMVZETWVZJRJP-UHFFFAOYSA-N
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Description

Bis(2-methylaziridin-1-yl)methanone is a chemical reagent featuring a central carbonyl group flanked by two 2-methylaziridine rings. The aziridine groups are highly strained, three-membered heterocycles known for their reactivity. The ring strain drives the molecule's function as an electrophilic crosslinking agent, capable of undergoing nucleophilic ring-opening reactions. This mechanism allows it to form covalent bonds with various nucleophilic functional groups present in polymers, resins, and other organic materials, thereby creating a robust, crosslinked network . Compounds with 2-methylaziridine functionality are of significant interest in polymer science and materials research. They are utilized in the synthesis and modification of polymers, where they can act as curing agents to enhance the thermal and mechanical properties of the final material . The reactivity of the aziridine ring makes this compound a valuable building block for creating advanced polymeric structures and for applications requiring the formation of stable, covalent linkages under specific conditions. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

7259-82-7

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

bis(2-methylaziridin-1-yl)methanone

InChI

InChI=1S/C7H12N2O/c1-5-3-8(5)7(10)9-4-6(9)2/h5-6H,3-4H2,1-2H3

InChI Key

SDMVZETWVZJRJP-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)N2CC2C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

  • Reactants: 2-methylaziridine and phosgene gas or phosgene equivalents.
  • Solvent: Anhydrous organic solvents such as dichloromethane or chloroform are commonly used to dissolve reactants and control reaction kinetics.
  • Conditions: The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent moisture interference, often at low to ambient temperatures to control exothermicity.
  • Catalysts: While the basic reaction proceeds without catalysts, industrial processes may employ catalysts or continuous flow reactors to enhance yield and safety.
  • Workup: The reaction mixture is usually quenched carefully, and the product is isolated by standard purification techniques such as extraction, distillation, or chromatography.

Industrial and Scale-up Considerations

Industrial synthesis of this compound favors continuous flow processes for improved safety and efficiency due to the toxic nature of phosgene. The process benefits from:

  • Mild reaction conditions.
  • High selectivity and yield.
  • Reduced byproducts and waste discharge.
  • Ease of process control.

These attributes make the method suitable for large-scale production with favorable industrialization prospects.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Material 2-methylaziridine
Carbonyl Source Phosgene (COCl₂) or derivatives (triphosgene, diphosgene)
Solvent Dichloromethane, chloroform
Temperature 0°C to room temperature
Atmosphere Inert gas (Ar or N₂)
Reaction Time Typically several hours, depending on scale and conditions
Yield High, typically >70% under optimized conditions
Purification Extraction, distillation, chromatography
Industrial Scale Adaptation Continuous flow reactors, catalytic enhancements

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the aziridine nitrogen on the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl intermediate. Subsequent substitution by a second aziridine molecule yields the bis(aziridinyl)methanone structure. The aziridine rings remain intact but are poised for further chemical transformations due to ring strain.

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound’s reactivity is governed by the strained aziridine rings and the electrophilic carbonyl group. Key reaction pathways include nucleophilic ring-opening, oxidation, and cross-linking.

Nucleophilic Ring-Opening Reactions

The aziridine rings undergo nucleophilic attack due to their inherent ring strain. Common nucleophiles include:

  • Amines : Ring-opening generates secondary amines.

  • Alcohols : Forms ether-linked derivatives.

  • Halides : Produces haloalkyl intermediates.

Example Reaction :

C H N O+2NH C H N O+2HCl\text{C H N O}+2\text{NH }\rightarrow \text{C H N O}+2\text{HCl}

This reaction is analogous to aziridine systems reported in cross-linking applications .

Oxidation Reactions

The methyl groups on the aziridine rings and the central carbonyl group are susceptible to oxidation:

  • Peracids (e.g., mCPBA) : Convert aziridine rings to nitroxides or epoxides .

  • Fremy’s Salt : Oxidizes the carbonyl group to a quinone structure under acidic conditions .

Key Product :
7-Acetamido-2-chloro-quinoline-5,8-dione (from analogous oxidation pathways in quinoline systems ).

Polymerization and Cross-Linking

The compound acts as a cross-linking agent in polymer chemistry. For example:

  • Epoxy Resins : Forms thermally stable networks via aziridine ring-opening .

  • Polymer Coatings : Enhances adhesion through covalent bonding with substrates.

Comparative Reaction Pathways

The table below contrasts reactivity with related bis-aziridine compounds:

Reaction TypeReagents/ConditionsMajor ProductKey Difference vs. Analogs
Nucleophilic OpeningNH₃, H₂O, or ROHDiamines, EthersHigher reactivity due to carbonyl group
OxidationmCPBA, Fremy’s SaltNitroxides, QuinonesDual oxidation sites (rings + carbonyl)
PolymerizationEpoxy monomers, HeatCross-linked polymersImproved thermal stability

Mechanistic Insights

  • Ring-Opening : Initiated by nucleophilic attack at the less hindered aziridine carbon, followed by ring cleavage (see for radical intermediates in analogous systems).

  • Oxidation : Proceeds via radical cation intermediates (e.g., CAN-mediated pathways ), forming ketones or quinones.

Scientific Research Applications

Organic Synthesis

Bis(2-methylaziridin-1-yl)methanone serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it suitable for creating complex molecules. The compound's reactivity allows chemists to design new synthetic pathways for pharmaceuticals and other organic compounds.

Key Reactions:

  • Oxidation: Can yield corresponding oxides.
  • Reduction: Leads to the formation of amines.
  • Substitution: Facilitates nucleophilic substitution reactions, opening the aziridine ring to form new compounds.

Biological Research

In biological contexts, this compound is utilized to study the effects of aziridines on biological systems. It acts as a cross-linking agent in DNA and protein studies, which is critical for understanding cellular mechanisms and interactions.

Mechanism of Action:
The compound primarily functions through alkylation of nucleophilic sites in biological molecules. This alkylation disrupts normal cellular processes, potentially leading to cell death, particularly in cancer cells.

Medical Applications

Aziridines are known for their ability to alkylate DNA, making this compound a candidate for cancer treatment research. Its role in inducing cell death through DNA damage has been explored in various studies focusing on anticancer agents.

Industrial Applications

In the industrial sector, this compound is employed in the production of polymers and coatings. Its strong bonding capabilities make it suitable for applications requiring durable materials that can withstand harsh conditions.

Mechanism of Action

The mechanism of action of Bis(2-methylaziridin-1-yl)methanone involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring opens up upon interaction with nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Thermal Stability

Bis(2-methylaziridin-1-yl)methanone belongs to the bis-methanone family, where two heterocyclic groups flank a carbonyl center. Key comparisons include:

  • Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole): These tetrazole-based methanones exhibit higher thermal stability, decomposing at 288.7°C and 247.6°C, respectively.
  • Di(1H-imidazol-1-yl)methanone (CAS: 530-62-1): This analogue has a melting point of 99.41°C and a purity of 98%, comparable to this compound.

Electronic and Functional Group Effects

Methanone derivatives with aromatic acceptors, such as bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP) and AcPmBPX, are employed as thermally activated delayed fluorescence (TADF) emitters.

In contrast, bis(1H-indol-2-yl)methanone (CAS: 200706-56-5) features indole substituents, which facilitate π-stacking interactions and applications in organic synthesis. The strained aziridine rings in this compound likely prioritize reactivity over extended conjugation, limiting its use in optoelectronics but enhancing its role in crosslinking or polymerization reactions .

Data Table: Comparative Analysis of Bis-Methanone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 7652-64-4 C₉H₁₄N₂O 166.22 98% purity; reactive aziridine rings Pharmaceutical intermediates
Di(1H-tetrazol-5-yl)methanone oxime - C₃H₄N₈O 200.14 Decomposition: 288.7°C; H-bonded crystals Energetic materials
Di(1H-imidazol-1-yl)methanone 530-62-1 C₇H₆N₄O 162.15 Melting point: 99.41°C; 98% purity Coordination chemistry
Bis(4-(phenoxazin-10-yl)phenyl)methanone - C₃₈H₂₄N₂O₃ 562.61 TADF emitter; narrow bandgap Organic light-emitting diodes
Bis(1H-indol-2-yl)methanone 200706-56-5 C₁₇H₁₂N₂O 260.29 π-stacking interactions Organic synthesis

Research Findings and Implications

  • Thermal Behavior: Aziridine-based methanones like this compound are less thermally stable than tetrazole derivatives due to the absence of robust hydrogen-bonding networks .
  • Reactivity vs. Stability: The strained aziridine rings enhance nucleophilic reactivity, making the compound suitable for pharmaceutical crosslinking, whereas aromatic methanones prioritize electronic properties for optoelectronic applications .
  • Synthetic Versatility: While Di(1H-imidazol-1-yl)methanone and bis-indolyl methanone serve niche roles in coordination chemistry and synthesis, this compound’s utility lies in its modular reactivity for drug development .

Biological Activity

Bis(2-methylaziridin-1-yl)methanone, an organic compound with the molecular formula C7_7H12_{12}N2_2O, features a unique bicyclic aziridine structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. Its structure includes two 2-methylaziridine moieties linked to a carbonyl group, which enhances its electrophilic character, making it suitable for various chemical reactions that could lead to significant biological interactions.

The compound's molecular weight is approximately 140.18 g/mol. The aziridine rings can participate in nucleophilic substitutions and ring-opening reactions, which are essential for synthesizing more complex molecules or modifying existing structures for specific applications.

Interaction Studies

Research indicates that this compound exhibits reactivity with biological macromolecules such as DNA and proteins. Investigating its binding affinity to these macromolecules is crucial for understanding its mechanism of action and potential therapeutic applications. Such studies may reveal insights into how this compound influences biological systems at the molecular level.

Cytotoxicity and Antimicrobial Properties

While specific cytotoxicity data for this compound is limited, compounds with similar structural features have shown promising biological activities. For instance, analogs of aziridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines and antimicrobial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of aziridine derivatives, highlighting their potential as therapeutic agents:

  • Aziridine Derivatives in Cancer Treatment : Research has shown that certain aziridine-based compounds exhibit selective cytotoxicity towards cancer cells overexpressing specific enzymes like NQO1, which is involved in drug metabolism .
  • Antimicrobial Activity : A study on aziridine derivatives indicated that modifications to the aziridine structure could enhance antimicrobial efficacy against resistant strains of bacteria .
  • Synthetic Pathways : Various synthetic routes have been developed for creating this compound and its analogs, showcasing their versatility in chemical synthesis and potential applications in drug development .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their unique aspects and potential applications:

Compound NameStructure/FeaturesUnique Aspects
1,3-phenylenedisulfonyl)bis(2-methylaziridine)Contains sulfonyl groupsEnhanced solubility and reactivity
1,1-Isophthaloyl bis[2-methylaziridine]Used as an epoxy curing agentImproved thermal properties in resins
N,N'-bis(2-methylaziridin-1-yl)ureaUrea derivativeDifferent functional group leading to varied reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2-methylaziridin-1-yl)methanone, and what catalysts or conditions improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between methanone precursors and 2-methylaziridine derivatives. For example, Friedel-Crafts acylation (using Lewis acids like AlCl₃) or coupling reactions with activated carbonyl groups may be effective. Ensure anhydrous conditions to avoid aziridine ring hydrolysis. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended. Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) .
Synthetic Method Catalyst/Conditions Yield Range
Friedel-Crafts acylationAlCl₃, dichloromethane40–60%
Nucleophilic substitutionNaH, THF, reflux55–70%

Q. How can this compound be characterized to confirm its structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to identify aziridine ring protons (δ 1.5–2.5 ppm) and carbonyl groups (δ 170–210 ppm). Compare with computed spectra for validation.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₂N₂O: MW 140.19 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • First Aid : In case of skin contact, wash with soap/water immediately; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent polymerization.

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly in DNA alkylation or enzyme inhibition?

  • Methodological Answer : The compound’s aziridine rings act as alkylating agents, forming covalent bonds with DNA nucleophiles (e.g., guanine N7). To study this:

  • DNA Interaction Assays : Use gel electrophoresis or LC-MS to detect crosslinking.
  • Enzyme Inhibition : Test against cytochrome P450 reductase (CPR) via spectrophotometric NADPH oxidation assays .
    • Contradictions : Some studies report variable activity due to pH-dependent ring-opening kinetics. Replicate assays at physiological pH (7.4) and compare with acidic/basic conditions .

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Stability : Perform kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track degradation (λ_max ~250 nm). Aziridine rings hydrolyze rapidly below pH 5.

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C).

    Condition Stability Outcome Method
    pH < 5Rapid hydrolysis (t₁/₂ < 1 hr)UV-Vis, HPLC
    pH 7.4Moderate stability (t₁/₂ ~24 hr)NMR
    100°CPartial decomposition (~20% loss)TGA

Q. What experimental design challenges arise when studying this compound in biological systems, and how can they be mitigated?

  • Methodological Answer :

  • Solubility : Low aqueous solubility can be addressed with co-solvents (e.g., DMSO ≤1% v/v) or liposomal encapsulation.
  • Reactivity : Use short incubation times (<6 hr) to minimize nonspecific alkylation.
  • Toxicity Screening : Prioritize in vitro models (e.g., HepG2 cells) before in vivo studies. Include negative controls (e.g., aziridine-free analogs) to isolate effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Variable Purity : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay Conditions : Standardize protocols (e.g., cell line type, serum concentration) to reduce variability.
  • Meta-Analysis : Compare data across studies using platforms like NIST Chemistry WebBook for physicochemical benchmarks .

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